molecular formula C13H15NO3 B3003709 (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid CAS No. 99735-43-0

(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid

Cat. No.: B3003709
CAS No.: 99735-43-0
M. Wt: 233.267
InChI Key: CFGKWSDAMXTRHE-HCCKASOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid (CAS: 915302-94-2, molecular formula: C₁₃H₁₅NO₃, molecular weight: 233.27) is a chiral pyrrolidone derivative characterized by a 5-oxo-pyrrolidine core substituted at the 1-position with an (R)-1-phenylethyl group and at the 3-position with a carboxylic acid moiety. This compound is primarily utilized as a building block in pharmaceutical synthesis due to its stereochemical complexity and functional versatility . Key synthetic routes report yields of up to 97% under optimized conditions, highlighting its accessibility for industrial applications .

Properties

IUPAC Name

(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGKWSDAMXTRHE-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99735-43-0
Record name (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid, with the Chemical Abstracts Service (CAS) number 99735-43-0, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

The molecular formula of this compound is C13H15NO3, with a molecular weight of 233.27 g/mol. The compound possesses a carboxylic acid functional group and a pyrrolidine ring, which contribute to its biological activities.

PropertyValue
CAS Number99735-43-0
Molecular FormulaC13H15NO3
Molecular Weight233.27 g/mol
Purity≥ 95%

Enzyme Inhibition

Recent studies have demonstrated that derivatives of (3R)-5-oxo-pyrrolidine-3-carboxylic acid exhibit significant inhibitory activity against the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). This enzyme is crucial in the pathogenesis of Alzheimer's disease, making these compounds potential therapeutic agents. The inhibition occurs at sub-micromolar concentrations, indicating a strong interaction between the compound and the enzyme's active site due to the structural features provided by the aryl appendage introduced during synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung cancer), have shown promising results. The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives possess significant antiproliferative activity compared to standard chemotherapeutic agents like Doxorubicin. The structure-activity relationship (SAR) indicates that modifications to the aryl substituents can enhance cytotoxic effects, with smaller lipophilic groups generally improving activity .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Enzyme Binding : The compound's ability to inhibit BACE-1 suggests that it binds effectively to the enzyme's active site, disrupting its function and potentially reducing amyloid plaque formation in neurodegenerative diseases .
  • Cell Cycle Arrest : In cancer cells, it is hypothesized that the compound induces cell cycle arrest, leading to apoptosis. This effect may be mediated through oxidative stress pathways or interference with signaling cascades involved in cell proliferation .

Study 1: BACE-1 Inhibition

A study published in Organic & Biomolecular Chemistry reported on the synthesis of various 5-oxopyrrolidine derivatives and their evaluation as BACE-1 inhibitors. The results indicated that specific structural modifications led to enhanced inhibitory effects, with some compounds achieving IC50 values in the low micromolar range .

Study 2: Anticancer Efficacy

In another investigation focusing on anticancer activity, derivatives of this compound were tested against multiple human cancer cell lines. The findings demonstrated that certain modifications significantly increased cytotoxicity compared to untreated controls. Notably, compounds with para-substituted aryl groups exhibited superior activity against MCF-7 cells .

Scientific Research Applications

Pharmaceutical Development

This compound is extensively used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the development of analgesics and anti-inflammatory drugs , enhancing their therapeutic efficacy. The compound's ability to influence biological pathways makes it a target for drug design and optimization.

Biochemical Research

In biochemical studies, (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid is utilized to investigate enzyme inhibition and receptor interactions . These studies provide insights into complex biological mechanisms and help identify potential drug targets, contributing to the advancement of medicinal chemistry.

Organic Synthesis

As a versatile building block, this compound is integral to organic synthesis. It enables chemists to create more complex molecules necessary for medicinal chemistry research. Its structural characteristics allow for various transformations that are essential in developing new compounds with desired biological activities.

Chiral Catalysis

The chiral nature of this compound makes it particularly valuable in asymmetric synthesis . This property allows chemists to produce enantiomerically pure compounds, which are critical for the pharmaceutical industry due to the differing biological activities of enantiomers.

Material Science

Recent explorations into material science have identified potential applications for this compound in developing new materials with specific properties, such as polymers or coatings. This could benefit industries focused on innovation and sustainability by providing materials that meet specific performance criteria.

Case Study 1: Development of Analgesics

In a study focusing on new analgesic compounds, researchers synthesized derivatives of this compound to evaluate their pain-relieving properties. The results indicated that certain modifications enhanced efficacy while reducing side effects, showcasing the compound's utility in drug design.

Case Study 2: Enzyme Inhibition Studies

A series of experiments were conducted to assess the inhibitory effects of this compound on specific enzymes involved in inflammatory pathways. The findings demonstrated significant inhibition, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 3: Asymmetric Synthesis Applications

Research on asymmetric synthesis highlighted the efficiency of using this compound as a chiral catalyst. The study reported high yields of enantiomerically pure products, emphasizing its importance in producing compounds with precise stereochemistry necessary for pharmaceutical applications.

Comparison with Similar Compounds

Core Structural Variations

The 5-oxo-pyrrolidine scaffold is common among analogs, but substituents at the 1- and 3-positions dictate physicochemical and biological properties. Below is a comparative analysis:

Compound Name (CAS) 1-Substituent 3-Substituent Molecular Weight Key Features/Applications References
Target compound (915302-94-2) (R)-1-Phenylethyl Carboxylic acid 233.27 High synthetic yield (97%); chiral building block
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid Phenyl Carboxylic acid 206.18 Simpler structure; lower hydrophobicity
5-Oxo-1-(2-thienylmethyl) analog (175136-92-2) Thienylmethyl Carboxylic acid 225.26 Heterocyclic substituent; potential bioactivity
5-Oxo-1-(3,4,5-trimethoxyphenyl) analog 3,4,5-Trimethoxyphenyl Methyl ester/carboxylic acid 307.31 (ester) Anticancer activity in vitro
1-(4-Fluoro-phenyl)-5-oxo analog (312319-40-7) 4-Fluorophenyl Carboxamide 356.36 Amide derivative; enhanced stability

Key Observations :

  • Steric and Electronic Effects : The (R)-1-phenylethyl group in the target compound introduces steric bulk and chirality, which can influence receptor binding in drug design compared to smaller substituents (e.g., phenyl or thienylmethyl) .
  • Biological Activity : Analogs with electron-rich aromatic substituents (e.g., 3,4,5-trimethoxyphenyl) exhibit anticancer activity, suggesting that substituent polarity and π-π interactions are critical for bioactivity .

Physicochemical Properties

  • Thermal Stability : Thiadiazole-containing analogs () may exhibit higher thermal stability due to aromatic heterocycles, whereas the target compound’s aliphatic chain could reduce melting points .

Q & A

Basic: What are the optimal synthetic routes for achieving high enantiomeric purity in (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid?

Answer:
The synthesis typically involves multi-step transformations starting from chiral precursors. For example, hydrogenation using 10% Pd/C under 4 bar H₂ in ethyl acetate/methanol (2:1) followed by acid hydrolysis (e.g., trifluoroacetic acid) and neutralization with cesium carbonate yields enantiopure products. Recrystallization from ethanol or acetic acid further enhances purity (65% yield, 97% purity) . Key steps include:

  • Catalytic hydrogenation to reduce intermediates.
  • Acid/base workup to isolate the carboxylic acid moiety.
  • Stereochemical control via chiral auxiliaries (e.g., (R)-1-phenylethyl group retention) .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
Comprehensive spectroscopic characterization is critical:

  • 1H/13C-NMR : Confirm stereochemistry and substituent positions. For example, the (3R,1R) configuration shows distinct chemical shifts for the pyrrolidine ring protons (δ 2.56–8.69 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ = 392.4 in related analogs) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • Melting Point : Compare with literature values (e.g., 247–248°C for structurally similar derivatives) .

Advanced: How does stereochemistry at the 3R and 1R positions influence reactivity or biological activity?

Answer:
The (3R,1R) configuration impacts:

  • Conformational Rigidity : The phenylethyl group induces steric hindrance, stabilizing the pyrrolidone ring and affecting intermolecular interactions .
  • Enzyme Binding : In cysteine protease inhibitors, stereochemistry modulates binding affinity to catalytic sites (e.g., antimalarial derivatives) .
  • Synthetic Pathways : Chiral retention during hydrogenation or acid hydrolysis is critical; racemization risks require pH/temperature optimization .

Advanced: What computational methods are recommended to predict the compound’s reactivity or stability?

Answer:

  • DFT Studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) and tautomeric equilibria using software like Gaussian. Devi et al. (2018) used DFT to analyze charge distribution in pyrrolidine-carboxylic acid analogs .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in biological matrices.
  • pKa Prediction : Tools like ACD/Labs predict acidity (e.g., pKa ~4.44 for related compounds), guiding solubility and formulation studies .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?

Answer:

  • Reproducibility Checks : Validate reaction conditions (e.g., reflux time, catalyst loading). reports 56% yield for a derivative, while achieves 65% via optimized hydrogenation .
  • Byproduct Analysis : Use HPLC/LCMS to detect impurities (e.g., diastereomers or oxidation byproducts).
  • Cross-Validation : Compare NMR data across studies; discrepancies in chemical shifts may arise from solvent or concentration differences .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Recrystallization : Ethanol or acetic acid recrystallization removes polar impurities, yielding high-purity crystals (melting point: 237–248°C) .
  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane for non-polar byproducts.
  • Acid-Base Extraction : Leverage the carboxylic acid’s solubility in basic aqueous phases for separation from neutral organics .

Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric excess?

Answer:

  • Catalyst Efficiency : Pd/C loading and H₂ pressure must balance cost and stereochemical retention. Over-hydrogenation risks racemization .
  • Process Control : Monitor pH during acid hydrolysis to prevent epimerization.
  • Crystallization Optimization : Seed crystals and controlled cooling rates improve yield and purity in large batches .

Basic: How can researchers assess the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Analytical Monitoring : Track degradation via HPLC (e.g., new peaks indicating hydrolysis or oxidation) .
  • Storage Recommendations : Store at −20°C in amber vials under inert gas to prevent moisture absorption and photodegradation .

Advanced: What strategies exist for modifying the pyrrolidine core to enhance pharmacological properties?

Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluoro, chloro) to the phenyl ring to modulate bioavailability .
  • Hybrid Molecules : Conjugate with pyrimidine or pyrazole moieties via amidation (e.g., General Procedure F1 in ) to target enzymes .
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability .

Advanced: How can NMR data be interpreted to confirm the absence of diastereomers?

Answer:

  • NOE Experiments : Detect spatial proximity between protons (e.g., phenylethyl CH₃ and pyrrolidine H) to verify stereochemistry .
  • Chiral Shift Reagents : Use europium complexes to split enantiomer signals in ¹H-NMR.
  • 2D-COSY/HSQC : Correlate coupling constants (J values) with predicted dihedral angles for the (3R,1R) configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.